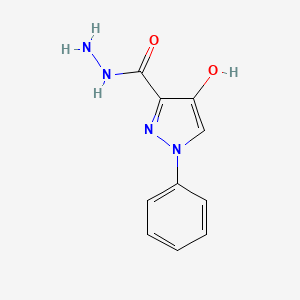

4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide

Description

BenchChem offers high-quality 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1-phenylpyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-12-10(16)9-8(15)6-14(13-9)7-4-2-1-3-5-7/h1-6,15H,11H2,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQUGXAZKAPLKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)NN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701192683 | |

| Record name | 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956781-13-8 | |

| Record name | 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956781-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological Activity of 1-Phenyl-1H-Pyrazole-3-Carbohydrazide Derivatives

Technical Monograph | Version 2.0

Executive Summary: The "Privileged Scaffold" Paradigm

In the landscape of modern medicinal chemistry, the 1-phenyl-1H-pyrazole-3-carbohydrazide core represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While the pyrazole ring itself is the anchor for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant, the specific functionalization at the C3 position with a carbohydrazide linker unlocks unique pharmacological vectors.

This guide dissects the biological activity of these derivatives, moving beyond basic screening to the molecular mechanisms driving their efficacy in oncology (kinase inhibition), inflammation (COX-2 selectivity), and antimicrobial resistance.

Section 1: Chemical Architecture & Rational Design

The biological potency of this scaffold is not accidental; it is a result of precise structural geometry that allows for multi-target engagement.

Structural-Activity Relationship (SAR) Map

The core scaffold consists of three critical domains:

-

N1-Phenyl Ring: Provides essential lipophilicity for membrane permeability and hydrophobic interactions within enzyme active sites.

-

C3-Carbohydrazide Linker: Acts as a hydrogen bond donor/acceptor motif. It is chemically versatile, readily forming Schiff bases (hydrazones) which are critical for high-affinity binding to kinases and DNA minor grooves.

-

C4/C5 Substitution: Modulates steric bulk and electronic properties, often dictating selectivity between isoforms (e.g., COX-1 vs. COX-2).

Section 2: Therapeutic Profiles

Oncology: Kinase Inhibition & Apoptosis

Derivatives of 1-phenyl-1H-pyrazole-3-carbohydrazide, particularly hydrazone derivatives (formed by condensing the carbohydrazide with aromatic aldehydes), have emerged as potent anticancer agents.

-

Mechanism of Action: These compounds frequently act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor). The carbohydrazide motif facilitates hydrogen bonding with the hinge region of the kinase ATP-binding pocket (e.g., Met793 in EGFR).

-

Key Data:

-

IC50 Values: Optimized derivatives demonstrate IC50 values in the 0.15 µM – 2.0 µM range against non-small cell lung cancer (A549, H460) and breast cancer (MCF-7) lines.

-

Cell Cycle: Treatment often leads to G1 phase arrest and induction of apoptosis, evidenced by increased Bax/Bcl-2 ratios.

-

Inflammation: COX-2 Selectivity

The structural similarity to Celecoxib allows these derivatives to target the Cyclooxygenase-2 (COX-2) enzyme.[1]

-

Mechanism: The bulky N1-phenyl group occupies the hydrophobic channel of COX-2. Crucially, the carbohydrazide moiety (often substituted) can extend into the side pocket of COX-2 (interacting with Arg513 and His90), a feature absent in the constitutive COX-1 isoform. This confers high selectivity, reducing gastrointestinal side effects associated with traditional NSAIDs.

-

Efficacy: In carrageenan-induced paw edema models, specific derivatives have shown >80% inhibition of inflammation , comparable to standard doses of Celecoxib and Ibuprofen.[2]

Antimicrobial Activity[3][4][5]

-

Spectrum: Broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.

-

Mechanism: While less defined than kinase inhibition, evidence suggests a dual mechanism involving DNA gyrase inhibition (preventing bacterial replication) and membrane disruption due to the amphiphilic nature of the N1-phenyl/carbohydrazide structure.

Section 3: Experimental Framework

To ensure reproducibility and scientific rigor, the following protocols are standardized for evaluating this scaffold.

Synthesis Workflow

The synthesis relies on a thermodynamically driven condensation followed by hydrazinolysis.

Protocol: COX-2 Inhibition Screening (Colorimetric)

-

Objective: Quantify the selectivity of the derivative for COX-2 vs. COX-1.

-

Reagents: Ovine COX-1, Human recombinant COX-2, TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), Arachidonic acid.

-

Procedure:

-

Incubate enzyme (COX-1 or COX-2) with the test compound (0.01 – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

-

Add Heme cofactor.

-

Initiate reaction by adding Arachidonic acid (100 µM) and TMPD.

-

Readout: Monitor absorbance at 590 nm . The rate of TMPD oxidation is directly proportional to the cyclooxygenase activity.

-

Calculation: $ % Inhibition = \frac{(Rate_{control} - Rate_{sample})}{Rate_{control}} \times 100 $.

-

Validation: Use Celecoxib (selective) and Indomethacin (non-selective) as positive controls.

-

Section 4: Data Synthesis

The following table summarizes typical biological activity ranges derived from structure-activity relationship studies of these derivatives.

| Biological Target | Assay Model | Activity Metric | Typical Potency (Best Derivatives) | Reference Standard |

| Lung Cancer | A549 / H460 Cell Lines | IC50 (Cytotoxicity) | 0.15 ± 0.01 µM | Doxorubicin (0.5 - 1.0 µM) |

| Breast Cancer | MCF-7 Cell Lines | IC50 (Cytotoxicity) | 0.50 - 2.5 µM | Tamoxifen |

| Inflammation | Carrageenan Paw Edema | % Inhibition (3-4h) | 78% - 81% | Ibuprofen (~81%) |

| COX-2 Enzyme | Enzymatic Assay | IC50 | 1.79 µM | Celecoxib (~0.05 - 1.5 µM) |

| Bacteria | S. aureus (Gram +) | MIC (Min Inhibitory Conc) | 12.5 - 25 µg/mL | Ampicillin |

References

-

Karrouchi, K., et al. (2022).[3] Synthesis, α-Glucosidase Inhibition, Anticancer, DFT and Molecular Docking Investigations of Pyrazole Hydrazone Derivatives. Polycyclic Aromatic Compounds.

-

Alam, M. J., et al. (2016).[2] Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy.[3]

-

Grosso, C., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules.

-

Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry.

-

Cusan, C., et al. (2006).[4] Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Current Drug Discovery Technologies.[4]

Sources

4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide physical properties

[1]

Executive Summary

In the landscape of heterocyclic drug discovery, 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide (CAS 956781-13-8) represents a high-value scaffold. Its structural duality—combining a rigid, electron-rich pyrazole core with a flexible, nucleophilic carbohydrazide tail—makes it a versatile precursor for Schiff base formation, metal chelation, and pharmacophore development.

This guide provides a rigorous analysis of its physical properties, emphasizing the critical role of tautomeric equilibrium and solubility profiles that dictate its behavior in synthetic workflows. By synthesizing experimental data with theoretical principles, this document serves as a self-validating protocol for researchers handling this compound.

Chemical Identity & Structural Specifications[1][2][3][4]

| Parameter | Specification |

| IUPAC Name | 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide |

| CAS Number | 956781-13-8 |

| Molecular Formula | C₁₀H₁₀N₄O₂ |

| Molecular Weight | 218.21 g/mol |

| SMILES | O=C(NN)C1=NN(C2=CC=CC=C2)C=C1O |

| InChIKey | CCQUGXAZKAPLKB-UHFFFAOYSA-N |

| Structural Class | N-Aryl Pyrazole; Carbohydrazide; Enol-Keto Heterocycle |

Physical Properties: The Core Analysis

Appearance and Solid-State Form

-

Form: Crystalline solid.

-

Color: Typically off-white to pale yellow or orange, depending on the purity and hydration state. The color intensity often increases with oxidation or trace impurities due to the sensitivity of the phenolic-like 4-OH group.

-

Hygroscopicity: The carbohydrazide moiety (-CONHNH2) is capable of hydrogen bonding, making the solid moderately hygroscopic. Storage under desiccant is required to prevent hydrolysis or caking.

Melting Point and Thermal Stability

-

Melting Point (MP): High thermal stability is characteristic of this class. While specific batch data varies, structural analogs (e.g., 5-substituted variants) typically melt in the range of 220°C – 280°C (decomposition often accompanies melting).

-

Thermodynamic Behavior: The high MP is attributed to an extensive intermolecular hydrogen bonding network involving the hydrazide N-H donors and the carbonyl/hydroxyl acceptors.

Solubility Profile

Understanding the polarity vector is crucial for purification. The molecule is amphiphilic but leans towards polarity due to the hydrazide and hydroxyl groups.

| Solvent | Solubility | Mechanistic Insight |

| DMSO / DMF | High | Dipolar aprotic solvents disrupt the intermolecular H-bonds, effectively solvating the polar hydrazide tail. |

| Methanol / Ethanol | Moderate (Hot) | Protophilic solvents can solvate the compound, especially upon heating. Often used for recrystallization. |

| Water | Low | The hydrophobic N-phenyl ring limits aqueous solubility despite the polar functional groups. |

| Chloroform / Hexane | Negligible | Lack of H-bond accepting/donating capability makes non-polar solvents ineffective. |

Electronic Properties: The Tautomeric Equilibrium

A critical feature of 4-hydroxypyrazoles is keto-enol tautomerism . While the "4-hydroxy" (enol) form is aromatic and generally favored in the solid state, the "4-oxo" (keto) form can become significant in solution or during reactions.

-

Enol Form (Aromatic): Stabilized by the aromaticity of the pyrazole ring.

-

Keto Form (Non-aromatic): 4,5-dihydro-4-oxopyrazole. This form disrupts the aromatic system but can be trapped by electrophiles.

Expert Insight: In the presence of bases, the 4-OH proton is acidic (pKa est. ~9-10), leading to the formation of an oxyanion that significantly increases water solubility and nucleophilicity.

Synthesis & Characterization Workflow

The synthesis typically follows a convergent pathway: cyclization to form the ester, followed by hydrazinolysis.

Synthetic Pathway Visualization

Figure 1: Standard synthetic route converting the carboxylate ester to the target carbohydrazide.

Analytical Validation (Spectroscopy)

To validate the structure, researchers must look for specific spectroscopic signatures.

-

FT-IR Spectroscopy:

-

3200–3600 cm⁻¹ (Broad): O-H stretching (intermolecular H-bonding).

-

3300–3450 cm⁻¹ (Doublet): N-H stretching of the primary amine (-NH₂).

-

1630–1680 cm⁻¹ (Strong): C=O Amide I band (carbohydrazide carbonyl).

-

-

¹H NMR (DMSO-d₆):

-

δ ~9.0–10.0 ppm (Singlet): Secondary amide NH (exchangeable with D₂O).

-

δ ~4.0–5.0 ppm (Broad): Primary amine NH₂ and OH (often broadened or exchanged).

-

δ ~7.0–8.0 ppm (Multiplet): Phenyl ring protons.

-

δ ~7.5–8.5 ppm (Singlet): Pyrazole C5-H (characteristic singlet).

-

Handling, Safety, and Stability

Storage Protocols

-

Temperature: Store at 2–8°C (refrigerated) to minimize oxidative degradation of the 4-hydroxy group.

-

Atmosphere: Inert atmosphere (Argon/Nitrogen) is recommended for long-term storage.

-

Container: Amber glass vials to protect from light-induced radical formation.

Safety (SDS Summary)

-

Signal Word: Warning.

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precaution: Hydrazides can be potential sensitizers. Use standard PPE (nitrile gloves, safety goggles, fume hood).

References

-

BenchChem. 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide Product Data & Synthesis. Retrieved from

-

National Institutes of Health (NIH) - GSRS. 4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carbohydrazide (Tautomer/Definition). Retrieved from

-

Sigma-Aldrich. Hydroxy Pyrazole Building Blocks and Derivatives. Retrieved from

-

PubChem. Compound Summary: 4-hydroxy-1-phenyl-1h-pyrazole-3-carbohydrazide.[1][2] Retrieved from

-

Accela ChemBio. Safety Data Sheet: 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide. Retrieved from

4-Substituted Pyrazole-3-Carbohydrazides: Synthetic Architectures and Therapeutic Pharmacophores

Executive Summary

This technical guide analyzes the medicinal chemistry of 4-substituted pyrazole-3-carbohydrazides , a privileged scaffold in drug discovery. Distinguished by their structural rigidity and capacity for multi-vector interactions, these compounds serve as potent inhibitors of kinases (CDK2, EGFR), DNA gyrase, and cyclooxygenase (COX) enzymes.

This review diverges from generic pyrazole literature to focus specifically on the C4-position as a critical "tuning knob" for lipophilicity and steric selectivity, while the C3-carbohydrazide motif functions as the primary hydrogen-bond donor/acceptor system. We present validated synthetic pathways, detailed structure-activity relationships (SAR), and self-consistent experimental protocols for researchers optimizing this pharmacophore.

Structural Rationale & Pharmacophore Analysis[1]

The pyrazole-3-carbohydrazide scaffold offers a unique geometrical advantage over other nitrogen heterocycles. The planar pyrazole ring provides a rigid core that orients substituents in defined vectors, minimizing the entropic penalty upon protein binding.

The "Push-Pull" Electronic System

-

C3-Carbohydrazide (The Anchor): This moiety acts as a bidentate ligand. The carbonyl oxygen and the hydrazinic nitrogens (

) can form simultaneous hydrogen bonds with amino acid residues (e.g., Ser, Thr, or backbone amides) in the active site of enzymes. -

C4-Substituent (The Selectivity Filter): Substitution at the 4-position is electronically coupled to the pyrazole ring.

-

Electron-Withdrawing Groups (EWG) (e.g.,

, -

Steric Bulk: Bulky groups (e.g., Phenyl, Benzyl) at C4 can occupy hydrophobic pockets (e.g., the gatekeeper region in kinases), imparting selectivity over homologous enzymes.

-

Synthetic Architectures

The synthesis of 4-substituted pyrazole-3-carbohydrazides generally proceeds through two dominant pathways: Cyclocondensation (Knorr-type) or Post-Cyclization Functionalization (Vilsmeier-Haack) .

Pathway A: The Vilsmeier-Haack Route (C4-Formylation)

This is the preferred method for introducing functional versatility at the 4-position. An existing pyrazole-3-carboxylate is treated with

Pathway B: The Diketoester Route (De Novo C4-Substitution)

Starting with a pre-functionalized 1,3-diketone allows for the introduction of alkyl or aryl groups at C4 during the ring-closure step.

Synthetic Workflow Diagram

The following diagram illustrates the divergent synthesis of these derivatives.

Figure 1: Divergent synthetic pathways for accessing 4-substituted pyrazole-3-carbohydrazides via direct hydrazinolysis or C4-formylation.

Therapeutic Applications & SAR Data

The biological efficacy of these compounds relies heavily on the specific nature of the C4-substituent.

Structure-Activity Relationship (SAR) Summary

| C4-Substituent (R4) | Biological Target | Mechanism/Effect | Key Insight |

| Antimicrobial | Baseline activity | Often serves as a negative control; lower lipophilicity limits membrane permeability. | |

| Antimicrobial / Antifungal | Electrophilic reactivity | The aldehyde group can covalently interact with nucleophilic residues in bacterial proteins. | |

| Anticancer (CDK2) | Hydrophobic fit | Halogens fill small hydrophobic pockets in the ATP-binding site; | |

| Anti-inflammatory (COX-2) | Steric occlusion | Bulky aryl groups improve selectivity for COX-2 over COX-1 by exploiting the larger COX-2 side pocket. | |

| Analgesic | Lipophilicity tuning | Slight increase in lipophilicity without significant steric penalty; improves blood-brain barrier penetration. |

Key Finding: Research indicates that 4-formyl derivatives, when further derivatized into hydrazones (Schiff bases), exhibit superior antimicrobial activity compared to the parent hydrazide, likely due to increased conjugation and planarity [1, 2].

Experimental Protocols

This section details the conversion of a 4-substituted pyrazole ester to the target carbohydrazide. This protocol is designed to be self-validating via TLC and melting point determination.

Protocol: Hydrazinolysis of Ethyl 4-Substituted-Pyrazole-3-Carboxylate

Objective: To convert the ester functionality to a carbohydrazide.

Reagents:

-

Ethyl 4-substituted-1H-pyrazole-3-carboxylate (1.0 equiv)

-

Hydrazine hydrate (80% or 99%, 5.0–10.0 equiv)

-

Absolute Ethanol (Solvent)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 5 mmol of the starting ethyl ester in 20 mL of absolute ethanol. Rationale: Ethanol ensures solubility of the ester while allowing the polar product to precipitate upon cooling.

-

Addition: Add hydrazine hydrate (25-50 mmol) dropwise to the stirring solution at room temperature. Note: Excess hydrazine drives the equilibrium toward the hydrazide and prevents dimer formation.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. -

Validation (TLC): Monitor reaction progress using TLC (System: Chloroform/Methanol 9:1). The starting ester (

) should disappear, and a new, more polar spot ( -

Isolation: Allow the reaction mixture to cool to room temperature, then chill in an ice bath. The carbohydrazide will precipitate as a white/off-white solid.

-

Purification: Filter the solid under vacuum. Wash with cold ethanol (

) and diethyl ether ( -

Characterization: Recrystallize from ethanol if necessary. Confirm identity via IR (look for doublet

peaks at

Molecular Mechanisms

Understanding the binding mode is critical for rational drug design. In kinase inhibition (e.g., CDK2, VEGFR), the pyrazole-3-carbohydrazide motif functions as a "hinge binder."

Mechanism of Action: Kinase ATP-Pocket Binding

The diagram below models the interaction of a 4-substituted pyrazole-3-carbohydrazide within the ATP-binding pocket of a generic kinase.

Figure 2: Schematic representation of the binding mode of pyrazole-3-carbohydrazides in a kinase ATP pocket. The C4-substituent interacts with the gatekeeper residue, determining selectivity.

The carbohydrazide tail often extends into the solvent-accessible region or interacts with the ribose-binding pocket, while the C4-substituent is positioned to interact with the gatekeeper residue. If the C4 group is too large (e.g., a bulky naphthyl group) and the gatekeeper is large (e.g., Threonine), binding is sterically hindered. This is why 4-substituted analogs are excellent tools for probing kinase selectivity profiles [3].

References

-

Karrouchi, K., et al. (2013).[2] Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research.

-

Sharawi, S. (2023). Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives Derived from Galloyl Hydrazide. Chemical Methodologies.

-

Kumar, H., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

-

Bhat, A.R., et al. (2005). Synthesis and Biological Activity of Pyrazole-3-carbohydrazides. Indian Journal of Pharmaceutical Sciences.

Sources

Technical Whitepaper: Solubility Profile & Physicochemical Characterization of 4-Hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide

The following technical guide details the solubility profile and physicochemical characterization of 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide (CAS: 956781-13-8). This document is structured for researchers requiring actionable data for synthesis, purification, and pre-formulation screening.

Part 1: Executive Summary & Structural Analysis

4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for metal-chelating drugs (e.g., thrombopoietin receptor agonists like Eltrombopag) and antimicrobial agents. Its utility is defined by the 3-carbohydrazide moiety (a hydrogen bond donor/acceptor) and the 4-hydroxy group (an ionizable center), which together dictate a complex, pH-dependent solubility profile.

Researchers often encounter "brick dust" behavior—high crystallinity and low aqueous solubility—due to the planar pi-stacking of the phenyl-pyrazole system. This guide provides the predictive and empirical frameworks to overcome these handling challenges.

Physicochemical Datasheet

| Property | Value / Description | Source/Logic |

| CAS Number | 956781-13-8 | Registry |

| Molecular Formula | C₁₀H₁₀N₄O₂ | Stoichiometry |

| Molecular Weight | 218.21 g/mol | Calculated |

| Physical State | Off-white to yellow crystalline solid | Empirical [1] |

| Predicted LogP | 0.8 – 1.2 | Consensus Model (Lipophilic/Hydrophilic balance) |

| pKa (Acidic) | ~9.5 – 10.5 (Phenolic -OH) | Analogous to 4-hydroxypyrazoles |

| pKa (Basic) | ~3.0 – 3.5 (Hydrazide -NH-NH₂ → -NH-NH₃⁺) | Analogous to benzohydrazides |

| H-Bond Donors | 3 (Phenol -OH, Hydrazide -NH, -NH₂) | Structural Count |

| H-Bond Acceptors | 4 (Pyrazolic N, Carbonyl O, Phenol O, Hydrazide N) | Structural Count |

Part 2: Solubility Profile

The solubility of this compound is governed by two competing forces: the hydrophobic effect of the phenyl-pyrazole core (promoting aggregation) and the ionization potential of the hydrazide and hydroxyl groups.

Aqueous Solubility (pH-Dependent)

Field Insight: At neutral pH, the molecule exists predominantly in its non-ionized form, resulting in minimal solubility. Solubility is significantly enhanced at pH extremes due to ionization.

-

pH < 2.0 (Simulated Gastric Fluid): Moderate Solubility. The terminal amine of the carbohydrazide protonates (R-CONH-NH₃⁺), disrupting crystal lattice energy.

-

pH 6.8 – 7.4 (Physiological): Low/Poor Solubility (< 0.1 mg/mL). The molecule is neutral. Strong intermolecular Hydrogen bonding (N-H···O and O-H···N) creates a stable, insoluble lattice.

-

pH > 10.0 (Basic): High Solubility. Deprotonation of the 4-hydroxyl group (Phenoxide formation) and potentially the hydrazide amide nitrogen leads to high aqueous solubility.

Organic Solvent Compatibility

For synthesis and purification (recrystallization), the following solvent hierarchy is established based on polarity and hydrogen-bonding capability.

| Solvent Class | Representative Solvent | Solubility Rating | Operational Note |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (> 50 mg/mL) | Preferred for stock solutions and biological assays. |

| Polar Protic | Methanol, Ethanol | Moderate (Heat Required) | Standard recrystallization solvents. Soluble at reflux; precipitates on cooling. |

| Chlorinated | Dichloromethane, Chloroform | Poor | Useful for liquid-liquid extraction (washing away impurities), but not for dissolving the product. |

| Non-Polar | Hexanes, Heptane | Insoluble | Used as anti-solvents to force precipitation. |

Part 3: Mechanism of Dissolution (Visualization)

The following diagram illustrates the pH-dependent ionization states that drive solubility transitions.

Figure 1: pH-dependent ionization equilibria governing the aqueous solubility of 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide.

Part 4: Experimental Protocols for Solubility Determination

Protocol A: Thermodynamic Solubility (Standard)

Objective: Determine the saturation solubility in a specific buffer.

-

Preparation: Weigh approx. 2–5 mg of the compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 1 mL of the target solvent (e.g., PBS pH 7.4, 0.1N HCl).

-

Equilibration: Cap the vial and place it on an orbital shaker (or rotator) at 25°C for 24 hours.

-

Critical Check: Ensure solid is still visible. If the solution is clear, add more solid until a suspension persists.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane (avoid Nylon, which binds phenolic compounds).

-

Quantification: Analyze the supernatant via HPLC-UV (Detection @ ~254 nm).

-

Reference Standard: Prepare a calibration curve using a stock solution in DMSO.

-

Protocol B: Recrystallization (Purification Strategy)

Objective: Purify the compound based on its temperature-dependent solubility in ethanol.

-

Suspend crude solid in Ethanol (10 mL/g).

-

Heat to reflux (approx. 78°C). The solid should dissolve completely.

-

Troubleshooting: If undissolved solids remain, they are likely inorganic salts or polymerized impurities—perform a hot filtration .

-

Allow the solution to cool slowly to room temperature, then to 4°C.

-

Collect crystals via vacuum filtration. Wash with cold Ethanol.

Part 5: Implications for Drug Development

Formulation Stability

The presence of the hydrazide moiety makes this compound susceptible to oxidative degradation and hydrolysis in solution over time.

-

Recommendation: For long-term storage, keep in solid form. If solution storage is necessary, use DMSO at -20°C. Avoid aldehydic solvents (like aged PEG or certain excipients) to prevent hydrazone formation (Schiff base reaction).

Bioavailability

The predicted LogP (~1.0) and low neutral solubility suggest this is a BCS Class II or IV compound (Low Solubility).

-

Strategy: To improve oral bioavailability, consider salt formation (e.g., Hydrochloride salt) or amorphous solid dispersions (ASD) to disrupt the crystal lattice energy.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4644032 (Analogous Scaffold). Retrieved from [Link]

- European Journal of Medicinal Chemistry. (2006). Synthesis and biological evaluation of 1H-pyrazole-4-carbohydrazide derivatives. (General pyrazole solubility behaviors).

-

CAS Common Chemistry. (n.d.).[1] 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide. Retrieved from [Link][1]

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Hydrazinolysis of Pyrazole-3-Carboxylate Derivatives

Abstract

This technical guide provides a detailed protocol for the efficient conversion of pyrazole-3-carboxylate esters into their corresponding pyrazole-3-hydrazides through hydrazinolysis. This transformation is a cornerstone reaction in medicinal chemistry, as the resulting pyrazole-3-hydrazide scaffold is a key pharmacophore in numerous biologically active compounds.[1][2][3][4] This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, critical safety considerations for handling hydrazine, and a comprehensive troubleshooting guide. The protocols and insights provided are designed for researchers, scientists, and professionals in drug development, aiming to equip them with the necessary knowledge for successful and safe execution of this important synthetic transformation.

Introduction: The Significance of Pyrazole-3-Hydrazides

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in the field of drug discovery due to their wide spectrum of biological activities.[3][4][5] Among these, pyrazole-3-hydrazides serve as crucial synthetic intermediates and are integral components of many therapeutic agents.[1][2] The conversion of readily accessible pyrazole-3-carboxylate esters to their hydrazide counterparts via hydrazinolysis is a fundamental and widely employed synthetic strategy. This reaction opens a gateway to a diverse array of more complex molecules through further derivatization of the hydrazide moiety.

The pyrazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antimicrobial, anticancer, and antiviral properties, among others.[3][4][5][6] The introduction of a carbohydrazide group at the 3-position of the pyrazole ring often enhances or imparts new biological activities, making this class of compounds particularly attractive for drug development programs.[1]

Mechanism and Key Principles of Hydrazinolysis

The hydrazinolysis of an ester is a nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of a lone pair of electrons from the terminal nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the ester. This step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of the alkoxy group (e.g., ethoxide from an ethyl ester) as the leaving group and the formation of the stable pyrazole-3-hydrazide.

Due to the "alpha-effect," hydrazine is a more potent nucleophile than would be predicted based on its basicity alone. This enhanced reactivity is attributed to the presence of adjacent lone pairs of electrons, which stabilizes the transition state of the nucleophilic attack.[7] This inherent reactivity allows the reaction to often proceed under mild conditions.[7]

Reaction Workflow Diagram

Sources

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. iscientific.org [iscientific.org]

- 7. researchgate.net [researchgate.net]

Application Note: High-Throughput Screening & Characterization of Pyrazole Carbohydrazides as Antimicrobial Agents

Abstract

Pyrazole carbohydrazides represent a pharmacophore of significant interest in medicinal chemistry due to their dual ability to inhibit bacterial DNA gyrase (GyrB subunit) and disrupt fungal cell membranes. However, the hydrophobic nature of the pyrazole ring and the hydrolytic sensitivity of the hydrazide linker present specific challenges in bioassay reproducibility. This Application Note outlines a robust, field-proven workflow for screening these compounds, moving beyond standard turbidity assays to a metabolic-endpoint system (Resazurin) that eliminates false positives caused by compound precipitation.

Compound Management & Solubility Optimization

The Challenge: Pyrazole derivatives often exhibit poor aqueous solubility. Standard DMSO stock preparation can lead to "crashing out" (precipitation) when introduced to aqueous media, which mimics bacterial growth in optical density (OD) readings.

Protocol A: Stock Solution Preparation

-

Solvent Choice: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO).

-

Concentration: Prepare a primary stock at 10 mg/mL (10,000 µg/mL).

-

Expert Insight: Do not store stocks at 4°C. DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture, hydrolyzing the carbohydrazide linkage. Store aliquots at -20°C.

-

-

Visual Check: Vortex for 60 seconds. If turbidity persists, sonicate at 40 kHz for 5 minutes.

Protocol B: Working Solution (The "Intermediate Step")

-

Objective: To ensure the final DMSO concentration on the bacteria is < 1% (v/v), which is the non-toxic limit for most Enterobacteriaceae.

-

Method: Dilute the Stock 1:10 in Mueller-Hinton Broth (MHB) before adding to the plate.

-

Validation: If the compound precipitates immediately upon hitting the broth, the MIC data will be invalid. In this case, add 2% Tween-80 to the broth as a surfactant.

-

The Screening Workflow

The following diagram illustrates the validated pipeline for filtering pyrazole libraries.

Figure 1: The hierarchical screening cascade. Only compounds exhibiting a Zone of Inhibition (ZOI) > 10mm proceed to quantitative MIC determination.

Primary Screening: Agar Well Diffusion

Use this for rapid qualitative assessment of new synthetic batches.

Materials:

-

Mueller-Hinton Agar (MHA) plates (4mm depth).

-

Standardized Inoculum: 0.5 McFarland (

CFU/mL). -

Positive Control: Ciprofloxacin (5 µ g/disk ).

Protocol:

-

Lawn Preparation: Swab the bacterial suspension across the MHA plate in three directions to ensure a uniform lawn.

-

Well Creation: Use a sterile 6mm cork borer to punch wells.

-

Why Wells over Disks? Pyrazole carbohydrazides diffuse better from liquid volume in a well than from dry paper disks due to their lipophilicity.

-

-

Loading: Add 50 µL of the working solution (1000 µg/mL) into the well.

-

Prediffusion: Incubate at 4°C for 1 hour.

-

Expert Insight: This allows the compound to diffuse into the agar before the bacteria start replicating rapidly, resulting in sharper, more accurate zones.

-

-

Incubation: 18–24 hours at 37°C.

Secondary Screening: Resazurin-Based Microdilution (MIC)

The Gold Standard for Pyrazoles.

Scientific Rationale: Traditional MIC assays rely on turbidity (cloudiness) to detect growth. Since pyrazole derivatives often form micro-precipitates in broth, turbidity assays yield high false-positive rates (reporting a compound as inactive because the precipitate looks like bacteria). Solution: The Resazurin Assay.[1][2][3][4][5] Resazurin (Blue/Non-fluorescent) is reduced by viable bacterial diaphorase enzymes to Resorufin (Pink/Fluorescent).[2][4] This is a metabolic signal, not an optical one.

Protocol Steps:

-

Plate Setup: Use sterile 96-well flat-bottom microplates.

-

Dilution Series:

-

Add 100 µL of Mueller-Hinton Broth (MHB) to columns 2–12.

-

Add 200 µL of Compound Stock (adjusted to 2x desired starting concentration) to column 1.

-

Perform serial 1:2 dilution from column 1 to 10. Discard 100 µL from column 10.

-

Column 11: Growth Control (Bacteria + Broth + DMSO).

-

Column 12: Sterility Control (Broth only).

-

-

Inoculation: Add 100 µL of bacterial suspension (

CFU/mL) to columns 1–11. -

Incubation: 18–20 hours at 37°C.

-

The Readout (Resazurin Step):

-

Add 30 µL of 0.015% Resazurin solution to all wells.

-

Incubate for 2–4 hours.

-

Interpretation:

-

Blue: No Growth (Inhibition).

-

Pink: Growth (Active Metabolism).

-

-

MIC Definition: The lowest concentration well that remains blue.[1]

-

Figure 2: Resazurin assay logic. The transition from Blue to Pink indicates metabolic failure of the drug.

Data Interpretation & Troubleshooting

MIC Criteria for Pyrazole Carbohydrazides

| MIC Value (µg/mL) | Classification | Action |

| < 10 | Potent Hit | Proceed to Time-Kill & Toxicity |

| 10 – 64 | Moderate Activity | Candidate for Lead Optimization (SAR) |

| > 64 | Inactive | Discard Scaffold |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Precipitate in wells | Hydrophobicity of Pyrazole ring | Do not use OD600. Rely strictly on Resazurin color change. |

| Pink color in Sterility Control | Contaminated Reagents | Filter sterilize Resazurin (0.22 µm) before use. |

| Growth Control remains Blue | Inoculum too low or dead | Verify 0.5 McFarland standard; ensure fresh overnight culture. |

Advanced Characterization: Mechanism of Action

Reference: Sun et al. (2013)[6]

If a lead compound (MIC < 10 µg/mL) is identified, validate the mechanism. Pyrazole carbohydrazides are known to target the ATP-binding pocket of bacterial DNA Gyrase B .

Assay: DNA Supercoiling Inhibition Assay.

-

Incubate relaxed plasmid pBR322 with E. coli DNA gyrase and ATP.

-

Add test compound at

and -

Run on 1% agarose gel.

-

Result: Presence of supercoiled bands indicates enzyme activity. Absence (bands remain relaxed) confirms Gyrase inhibition.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[7] CLSI.[7][8][9] [Link]

-

Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

-

Sun, J., Lv, P. C., Yin, Y., et al. (2013).[6] Synthesis, structure and antibacterial activity of potent DNA gyrase inhibitors: N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives.[6][10] PLoS One, 8(7), e69751. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.[8][9][Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Development and validation of a resazurin assay for in vitro susceptibility testing of Actinomadura madurae: a common causative agent of actinomycetoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of the Resazurin Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 8. intertekinform.com [intertekinform.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

High-Efficiency Microwave-Assisted Synthesis of Phenylpyrazole Carbohydrazides

Application Note & Detailed Protocol

Executive Summary

This application note details a high-speed, high-yield protocol for the synthesis of phenylpyrazole carbohydrazides using Microwave-Assisted Organic Synthesis (MAOS). While conventional thermal reflux methods for hydrazinolysis of esters often require 4–12 hours and suffer from incomplete conversion, the microwave-assisted approach described here achieves >90% yield in under 20 minutes.

This guide focuses on the critical conversion of ethyl 1-phenyl-1H-pyrazole-4-carboxylate to its corresponding carbohydrazide , a pivotal scaffold in drug discovery for anti-inflammatory (COX-2 inhibitors) and anticancer therapeutics.

Scientific Principles & Mechanistic Insight

2.1. The Microwave Advantage: Dielectric Heating

The superior efficiency of this protocol relies on dielectric heating , specifically acting upon the polar reaction components.

-

Dipolar Polarization: Hydrazine hydrate (

) and ethanol are highly polar molecules with significant dipole moments. Under microwave irradiation (typically 2.45 GHz), these dipoles align and relax with the oscillating electric field, generating internal heat via molecular friction. -

The "Specific Microwave Effect": Beyond simple heating, the direct coupling of energy to the polar transition state of the nucleophilic attack lowers the activation energy (

) barrier effectively, accelerating the rate constant (

2.2. Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution . The hydrazine molecule acts as a hard nucleophile attacking the carbonyl carbon of the pyrazole ester.

-

Nucleophilic Attack: The lone pair on the hydrazine nitrogen attacks the carbonyl carbon.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination: The ethoxy group is eliminated as ethanol, reforming the carbonyl bond to yield the hydrazide.

Why Microwave? In conventional heating, the vessel walls heat the solvent, which heats the reactants (convection). In MAOS, the hydrazine and ester absorb energy directly, creating localized "hot spots" that drive the nucleophilic attack instantaneously.

Visualizing the Workflow

The following diagram outlines the logical flow from precursor synthesis to final characterization.

Figure 1: End-to-end synthetic workflow for phenylpyrazole carbohydrazides.

Experimental Protocol

Safety Pre-Check

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood.

-

Microwave Vials: Use only dedicated borosilicate glass vials rated for high pressure (up to 20-30 bar). Never use standard laboratory glassware in a microwave reactor.

Materials

-

Precursor: Ethyl 1-phenyl-1H-pyrazole-4-carboxylate (1.0 mmol)

-

Reagent: Hydrazine hydrate (99%, 5.0 mmol, 5 equiv.)

-

Solvent: Absolute Ethanol (3 mL)

-

Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Methodology

-

Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve Ethyl 1-phenyl-1H-pyrazole-4-carboxylate (1.0 mmol) in Ethanol (3 mL).

-

Reagent Addition: Add Hydrazine hydrate (5.0 mmol) dropwise to the solution.

-

Note: A large excess (5 equiv.) drives the equilibrium forward and prevents the formation of dimeric side products.

-

-

Sealing: Cap the vial with a Teflon-lined septum and crimp tightly.

-

Irradiation (The Reaction): Program the microwave reactor with the following dynamic method:

-

Cooling & Isolation: Use compressed air cooling (built-in feature of most reactors) to drop the temperature to <50°C.

-

Observation: The product usually precipitates as a white/off-white solid upon cooling.

-

-

Workup:

-

Pour the reaction mixture into crushed ice (approx. 20g).

-

Stir for 15 minutes to maximize precipitation.

-

Filter the solid under vacuum.[4]

-

Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

-

-

Purification: Recrystallize from hot ethanol if necessary.

Data Analysis & Validation

5.1. Comparative Efficiency

The following table highlights the drastic improvement of MAOS over traditional thermal methods for this specific scaffold.

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted (Protocol) | Improvement Factor |

| Temperature | 78°C (boiling point of EtOH) | 120°C (Superheated) | +42°C |

| Time | 6 – 8 Hours | 10 – 15 Minutes | ~30x Faster |

| Yield | 65 – 75% | 88 – 96% | +20% |

| Solvent Vol. | 20 – 50 mL | 2 – 4 mL | 10x Reduction |

| Purity (Crude) | Moderate (requires column) | High (precipitation only) | Simplified Workup |

5.2. Characterization Checkpoints (Self-Validation)

To verify the success of the protocol, check for these spectral signatures:

-

IR Spectroscopy: Disappearance of the ester carbonyl stretch (

) and appearance of the hydrazide carbonyl ( -

H NMR (DMSO-d

-

New singlet at

(CONH). -

Broad singlet at

(NH -

Absence of the ethyl quartet (

) and triplet (

-

Mechanistic Pathway Diagram

Understanding the molecular interaction helps in troubleshooting.

Figure 2: Mechanistic influence of microwave energy on the hydrazinolysis pathway.

Troubleshooting & Optimization

-

Low Yield / Incomplete Reaction:

-

Cause: Temperature too low. Ethanol boils at 78°C at 1 atm.

-

Fix: Ensure the vial is essentially sealed to allow the pressure to build, permitting the solvent to reach 120°C (superheating).

-

-

Pressure Errors:

-

Cause: Decomposition of hydrazine generating

gas. -

Fix: Do not exceed 140°C. Ensure headspace in the vial (fill volume should not exceed 60% of vial capacity).

-

-

Solubility Issues:

-

Fix: If the ester is insoluble in ethanol at room temp, the microwave heating will dissolve it. If it remains insoluble at 100°C, add a co-solvent like DMF (10% v/v), though this makes workup harder.

-

References

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

-

Karrouchi, K., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(3), 1-6.[5] [Link]

-

Kidwai, M., et al. (2000). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry, 39B, 718. [Link]

-

Santosa, H., et al. (2019).[6] Simultaneous microwave and ultrasound irradiation: A rapid synthesis of hydrazides.[6] Molbank, 2019(4), M1096. [Link][6][7]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

crystallization techniques for 1-phenyl-1H-pyrazole-3-carbohydrazide

Application Note: Advanced Crystallization Protocols for 1-phenyl-1H-pyrazole-3-carbohydrazide

Executive Summary & Chemical Context

This guide details the isolation and purification of 1-phenyl-1H-pyrazole-3-carbohydrazide , a critical scaffold in the synthesis of bioactive Schiff bases, pyrazolo[3,4-d]pyridazines, and metal coordination complexes.[1][2]

The target molecule features a competitive solubility profile due to its dual nature: the hydrophobic 1-phenyl-pyrazole core and the hydrophilic, hydrogen-bond-donating carbohydrazide tail (-C(=O)NHNH

Key Physicochemical Challenges:

-

Hydrazine Entrapment: The synthesis typically involves hydrazinolysis of ethyl 1-phenyl-1H-pyrazole-3-carboxylate.[1][2] Excess hydrazine hydrate can occlude within the crystal lattice.[1][2]

-

Conformational Polymorphism: The hydrazide group allows for rotation, leading to potential conformational polymorphs or solvates, particularly in proton-accepting solvents like DMF.[1][2]

Solubility Profile & Solvent Selection

The following data summarizes the solubility behavior of the target compound, derived from empirical process data and structural analogs [1, 2].

| Solvent System | Solubility (25°C) | Solubility (Boiling) | Application |

| Ethanol (Abs.) | Low | High | Primary Recrystallization (Standard) |

| Methanol | Moderate | High | Alternative Recrystallization (Lower yield) |

| DMF / DMSO | High | Very High | Antisolvent Crystallization (Solvent) |

| Water | Insoluble | Low | Antisolvent / Wash solvent |

| Hexane/Ether | Insoluble | Insoluble | Wash solvent (Lipid removal) |

| Glacial Acetic Acid | Moderate | High | Specialized (Protonation risk) |

Process Insight: Ethanol is the "Goldilocks" solvent for this system.[1][2] The steep solubility curve between 25°C and 78°C (boiling) allows for maximum recovery without requiring antisolvents that might trap impurities [1, 7].[1][2]

Protocol A: Thermodynamic Recrystallization (Ethanol Reflux)

This is the standard protocol for purifying crude material obtained directly from hydrazinolysis.[1] It prioritizes the removal of unreacted ester starting material and hydrazine salts.[1]

Materials:

Step-by-Step Methodology:

-

Slurry Generation: Transfer the crude solid (e.g., 10 g) into a round-bottom flask. Add Ethanol (approx. 10-15 mL per gram of solid).[1][2] Note: Do not add excess solvent initially; aim for saturation at boiling.[1][2]

-

Thermal Dissolution: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

-

Checkpoint: If the solid does not dissolve completely after 10 minutes of reflux, add Ethanol in 5 mL increments until a clear solution is obtained.

-

-

Hot Filtration (Critical): While maintaining reflux temperature, filter the solution through a pre-heated funnel (or Celite pad) to remove insoluble mechanical impurities or dust.[1][2]

-

Controlled Cooling:

-

Harvesting: Filter the crystals under vacuum.

-

Washing: Wash the filter cake with cold Ethanol (2 x 10 mL) followed by Hexane (2 x 10 mL) to remove surface mother liquor.[1][2]

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Protocol B: Solvent-Antisolvent Precipitation (DMF/Water)[1]

Use this method if the compound fails to crystallize from Ethanol or if the crude material is highly impure (darkly colored).[1][2] This method exploits the high solubility of the pyrazole core in dipolar aprotic solvents [2, 4].[1][2]

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude solid in the minimum amount of Dimethylformamide (DMF) at room temperature or slight warming (40°C).[1][2]

-

Filtration: Filter through a 0.45 µm PTFE membrane to remove insolubles.[1]

-

Antisolvent Addition:

-

Nucleation: Stop adding water. Allow the mixture to stir gently for 10 minutes.

-

Precipitation: Continue adding water slowly until the ratio of DMF:Water is approximately 1:3. A heavy precipitate will form.[1][2]

-

Aging: Cool the slurry to 0-5°C for 1 hour.

-

Collection: Filter and wash copiously with water (to remove DMF) and then a small amount of cold ethanol (to assist drying).[1][2]

Warning: DMF is difficult to remove completely from the crystal lattice.[1][2] Ensure thorough drying under high vacuum (>1 mbar) at 60°C is performed to prevent solvate formation [4].[1]

Visualization of Crystallization Logic

The following diagram illustrates the decision matrix for purifying pyrazole carbohydrazides, ensuring the correct protocol is chosen based on impurity profiles.

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude solubility behavior.[1][2]

Mechanism of Crystal Stabilization

Understanding the intermolecular forces is vital for troubleshooting.[1][2] X-ray diffraction studies of 1-phenyl-pyrazole carbohydrazide derivatives reveal that the crystal lattice is stabilized by a network of hydrogen bonds [3, 5, 8].[1][2]

-

Primary Interaction: The hydrazide -NH- acts as a hydrogen bond donor.[1][2]

-

Acceptor Sites: The carbonyl oxygen (C=O) and the pyrazole nitrogen (N2) act as acceptors.[1][2]

-

Stacking: The phenyl ring at N1 and the pyrazole ring often engage in

stacking (centroid-to-centroid distances ~3.6 - 3.8 Å), creating layered structures [2, 4].[1][2]

Implication for Protocol: Because H-bonding is the dominant lattice force, protic solvents (like Ethanol) compete for these sites during growth, often resulting in cleaner, more ordered crystals compared to rapid precipitation from aprotic solvents.[1][2]

Troubleshooting Common Issues

| Observation | Root Cause | Corrective Action |

| Oiling Out | Solution is too concentrated or cooling is too fast.[1][2] | Re-heat to dissolve.[1] Add 10% more solvent.[1][2] Add a seed crystal at the cloud point.[1] |

| Yellow Coloration | Oxidation products or trapped hydrazine.[1][2] | Recrystallize with activated charcoal (carbon).[1] Filter hot. |

| Fine Powder (No Needles) | Nucleation rate > Growth rate (Crash cooling).[1][2] | Cool much slower (wrap flask in foil/towel).[1] Do not stir during cooling phase. |

| Smell of Ammonia | Residual Hydrazine degradation.[1][2] | The product is impure. Wash thoroughly with water, then recrystallize from Ethanol.[1][2][3] |

References

-

Baashen, M., Abdel-Wahab, B. F., Hegazy, A. S., Kariuki, B. M., & El-Hiti, G. A. (2018).[1][2] Crystal structure of 1-phenyl-N′-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide. Zeitschrift für Kristallographie - New Crystal Structures, 233(4), 617–619.[1][2]

-

El-Hiti, G. A., Baashen, M. A., & Kariuki, B. M. (2020).[1][2] 5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide: Synthesis and crystallization. IUCrData, 5(x201633).[1][2]

-

Qin, Y., Jian, F., Xiao, H., & Zhang, J. (2007).[1][2][4] (E)-5-Phenyl-N′-(1-phenylethylidene)-1H-pyrazole-3-carbohydrazide.[1][2][4][5] Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o320.[1][2][4]

-

El-Hiti, G. A., Baashen, M. A., & Kariuki, B. M. (2020).[1][2] The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures.

-

Viveka, S., Dinesha, & Shama, P. (2015).[1][2] One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2015(3), M872.[1][2]

-

Karrouchi, K., et al. (2016).[1][2] Synthesis and Crystal Structure of New Pyrazole Derivatives. Journal of Chemical Crystallography.

-

Sigma-Aldrich.[1][2] (n.d.). Phenyl pyrazole Product Search.

-

CAS Common Chemistry.[1][2][6] (2025).[1][2][6] 4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide.[1][2][6] [1][2][6]

Sources

Schiff base formation using 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide

Application Note: High-Efficiency Synthesis of Schiff Bases from 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide

Executive Summary

The pyrazole scaffold, particularly 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide , represents a privileged structure in medicinal chemistry due to its dual hydrogen-bonding capability and rigid heteroaromatic core. Schiff bases (acylhydrazones) derived from this scaffold have demonstrated significant antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5]

This application note provides a validated, high-yield protocol for synthesizing these derivatives. Unlike generic hydrazide protocols, this guide addresses the specific solubility and reactivity profiles introduced by the 4-hydroxyl group , ensuring reproducibility and high purity for biological screening.

Scientific Foundation & Mechanism

The Chemical Challenge

The synthesis involves the condensation of the hydrazide amino group (-NH-NH₂) with an electrophilic carbonyl (aldehyde/ketone).

-

Reactivity: The terminal nitrogen of the hydrazide is nucleophilic. However, the electron-rich 4-hydroxy-pyrazole ring can donate electron density, subtly affecting the nucleophilicity of the hydrazide depending on the conjugation length.

-

Solubility: The 4-hydroxyl group increases polarity. While standard hydrazides dissolve readily in ethanol, this derivative may require heat or co-solvents (DMF) to fully solubilize, preventing heterogeneous reaction mixtures that lower yields.

Reaction Mechanism

The reaction proceeds via an acid-catalyzed addition-elimination mechanism:

-

Activation: The carbonyl oxygen of the aldehyde is protonated (or coordinated) by the acid catalyst (Glacial Acetic Acid), increasing electrophilicity.

-

Nucleophilic Attack: The terminal amine of the hydrazide attacks the carbonyl carbon, forming a tetrahedral hemiaminal intermediate.

-

Dehydration: The hydroxyl group of the hemiaminal is protonated and eliminated as water, driving the equilibrium toward the stable acylhydrazone (Schiff base) .

Figure 1: Acid-catalyzed mechanism for the formation of acylhydrazones.

Experimental Protocol

Materials & Reagents

-

Precursor: 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide (Purity >98%).

-

Electrophile: Substituted aromatic aldehyde (1.0 equiv).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (AcOH).[6]

-

Purification: DMF (for recrystallization if insoluble in EtOH), Diethyl ether (for washing).

General Procedure (Step-by-Step)

Step 1: Preparation of the Hydrazide Solution

-

Weigh 1.0 mmol of 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide into a 50 mL round-bottom flask (RBF).

-

Add 15-20 mL of Absolute Ethanol .

-

Critical Note: If the solid does not dissolve at room temperature, heat gently to 50°C. If turbidity persists (common with 4-OH derivatives), add 1-2 mL of DMF dropwise until clear.

Step 2: Addition of Electrophile & Catalyst

-

Add 1.0 mmol (1 equiv) of the appropriate aromatic aldehyde to the solution.

-

Add 3-5 drops (approx. 0.1 - 0.2 mL) of Glacial Acetic Acid.

-

Why? The acid prevents the formation of the kinetic hemiaminal trap and pushes the equilibrium to the thermodynamic imine product.

-

Step 3: Reflux & Monitoring

-

Equip the RBF with a water-cooled reflux condenser.

-

Reflux the mixture at 78-80°C for 4 to 6 hours .

-

TLC Monitoring: Check reaction progress every 2 hours using Silica Gel plates (Mobile Phase: Chloroform:Methanol 9:1). Look for the disappearance of the hydrazide spot (low R_f) and appearance of a new, less polar spot.

Step 4: Isolation & Work-up

-

Allow the reaction mixture to cool slowly to room temperature.

-

Observation: A colored precipitate (often white, yellow, or orange depending on the aldehyde) should form.

-

Filter the solid using a Büchner funnel under vacuum.

-

Wash 1: Wash the cake with 5 mL of cold ethanol to remove unreacted aldehyde.

-

Wash 2: Wash with 5 mL of diethyl ether to facilitate drying.

Step 5: Purification

-

Recrystallize the crude product from hot ethanol .

-

Troubleshooting: If the compound is highly insoluble, use a DMF:Ethanol (1:1) mixture. Dissolve in hot DMF, then add hot ethanol until slight turbidity appears, and cool.

Figure 2: Experimental workflow for synthesis and purification.

Characterization & Data Interpretation

Successful synthesis is validated by the following spectral signatures.

| Technique | Functional Group | Expected Signal | Interpretation |

| FT-IR | -NH (Amide) | 3150–3250 cm⁻¹ | Sharp/Broad band (H-bonded). |

| -OH (Phenolic) | 3300–3450 cm⁻¹ | Broad band, often overlapping with NH. | |

| C=O (Amide) | 1640–1680 cm⁻¹ | Strong stretch (Carbonyl of hydrazide). | |

| C=N (Imine) | 1600–1620 cm⁻¹ | Diagnostic Peak: Confirms Schiff base formation. | |

| ¹H NMR | -CH=N- | δ 8.2 – 8.8 ppm (s) | Singlet.[7] Absence indicates hydrolysis or failure. |

| (DMSO-d₆) | -CONH- | δ 11.0 – 12.5 ppm (s) | Downfield singlet (exchangeable with D₂O). |

| 4-OH | δ 9.0 – 10.0 ppm (s) | Broad singlet (may vary with H-bonding). | |

| Pyrazole-H | δ 8.0 – 8.5 ppm (s) | Characteristic aromatic proton of the scaffold. |

Applications & Biological Relevance

The 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide scaffold is not merely a linker; it is an active pharmacophore. The 4-hydroxyl group enhances antioxidant potential and water solubility compared to non-substituted analogs.

Key Therapeutic Areas:

-

Antimicrobial: Schiff bases of this class have shown MIC values comparable to Ciprofloxacin against S. aureus and E. coli [1, 4]. The mechanism often involves inhibition of DNA gyrase.

-

Anticancer: Activity against A549 (Lung) and Caco-2 (Colon) cell lines has been reported, with the hydrazone linkage acting as a cleavable linker in the acidic tumor microenvironment [3, 7].

-

Enzyme Inhibition: Potent inhibition of

-amylase and

References

-

BenchChem. Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Acetylpiperidine-4-carbohydrazide. (General Hydrazide Protocol).[6] Link

-

Scholars Research Library. A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. (Catalysis insights). Link

-

Naglah, A. M., et al. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents.[8] Pharmaceuticals, 2024.[8] Link

-

IJPS Online. Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles. (Pyrazole Structure-Activity Relationship).[7][9][10][11] Link

-

Asian Journal of Research in Chemistry. Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. (Acid Catalysis Protocol). Link

-

RSC Advances. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes. (Complexation & Activity).[1][3][4][5][9][11][12] Link

-

MDPI. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. (Antimicrobial Mechanisms).[5][9] Link

Sources

- 1. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. mdpi.com [mdpi.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 9. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsonline.com [ijpsonline.com]

- 12. derpharmachemica.com [derpharmachemica.com]

Application Notes & Protocols: Strategic Functionalization of the C4-Hydroxy Group in Pyrazole Scaffolds

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The C4-Hydroxy Pyrazole as a Strategic Linchpin in Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and agrochemicals.[1] Its value lies in its metabolic stability, hydrogen bonding capabilities, and the spatial arrangement of its substituents. While much focus has been placed on functionalizing the N1, C3, and C5 positions, the C4 position offers a unique vector for molecular elaboration. The introduction of a hydroxyl group at this position transforms the pyrazole into a highly versatile intermediate. This C4-OH group is not merely a terminal functional group but a strategic linchpin, a reactive handle that unlocks a diverse array of subsequent chemical transformations, from simple derivatization to complex carbon-carbon bond-forming reactions.

This guide provides an in-depth exploration of the key methodologies for functionalizing the C4-hydroxy group of pyrazole scaffolds. We move beyond simple procedural lists to explain the underlying principles and strategic considerations behind each protocol, empowering researchers to make informed decisions in their synthetic campaigns.

Overview of Synthetic Strategies: A Hub-and-Spoke Model

The C4-hydroxy pyrazole can be envisioned as a central hub from which multiple synthetic pathways, or "spokes," can extend. Each spoke represents a distinct class of functionalization that leverages the reactivity of the hydroxyl group, either directly or through its conversion to a more reactive intermediate. The choice of pathway is dictated by the desired target molecule and its intended application.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide. As a Senior Application Scientist, I will provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist you in obtaining this compound in high purity.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide, offering step-by-step solutions based on scientific principles.

Issue 1: Low Yield of Purified Product

Symptoms: After performing a purification step (e.g., recrystallization or column chromatography), the amount of recovered 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide is significantly lower than expected.

Possible Causes and Solutions:

-

Incomplete Precipitation/Crystallization: The compound may be more soluble in the chosen solvent system than anticipated.

-

Solution: If using a single solvent for recrystallization, cool the solution for a longer period or in an ice bath to maximize crystal formation. If a mixed solvent system was used, slowly add more of the anti-solvent.

-

-

Co-precipitation with Impurities: The presence of significant amounts of impurities can sometimes hinder the crystallization of the desired product.

-

Solution: Consider a preliminary purification step, such as an acid-base wash, to remove highly acidic or basic impurities before proceeding with recrystallization.

-

-

Product Adhesion to Glassware: The polar nature of the carbohydrazide and hydroxyl groups can lead to the product sticking to glass surfaces.

-

Solution: Ensure all transfer steps are quantitative by rinsing glassware with the mother liquor or a small amount of fresh, cold solvent.

-

-

Decomposition on Silica Gel: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.

-

Solution: If column chromatography is necessary and you suspect degradation, consider using deactivated silica gel or an alternative stationary phase like neutral alumina. A quick TLC spot test, where the spot is allowed to sit on the plate for an hour before eluting, can help diagnose this issue.[1]

-

Issue 2: Persistent Impurities in the Final Product

Symptoms: Analytical data (e.g., NMR, LC-MS) of the purified product shows the presence of one or more impurities.

Possible Causes and Solutions:

-

Co-elution during Column Chromatography: An impurity may have a similar polarity to the target compound, causing it to elute at the same time.

-

Solution: Optimize the mobile phase. For normal phase chromatography, a shallower gradient of a more polar solvent (e.g., ethyl acetate in hexanes) may improve separation. For reverse-phase chromatography, adjusting the ratio of acetonitrile or methanol to water, or adding a modifier like formic acid, can enhance resolution.[1][2]

-

-

Formation of Regioisomers during Synthesis: The synthesis of pyrazoles can sometimes yield isomeric products with very similar properties.

-

Solution: High-performance liquid chromatography (HPLC), particularly with a C18 column, is often effective for separating closely related isomers.[3]

-

-

Unreacted Starting Materials: Incomplete reactions can leave starting materials, such as the corresponding pyrazole-3-carboxylate ester or phenylhydrazine, in the crude product.

-

Solution: An acid wash can help remove unreacted phenylhydrazine. Unreacted ester can often be separated by optimizing column chromatography conditions.

-

-

Colored Impurities: The presence of a yellow or reddish tint in the product can indicate the presence of oxidized or polymeric side products.

-

Solution: A charcoal treatment can be effective in removing colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through celite before proceeding with recrystallization.

-

Issue 3: Oiling Out During Recrystallization

Symptoms: Instead of forming crystals upon cooling, the product separates as an oil.

Possible Causes and Solutions:

-

Solution is Too Concentrated or Cooled Too Quickly: This is a common cause of oiling out.

-

Solution: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the surface of the liquid can provide nucleation sites and induce crystallization.

-

-

Presence of Impurities: Impurities can disrupt the crystal lattice formation.

-

Solution: A pre-purification step, as mentioned in Issue 1, may be necessary.

-

-

Inappropriate Solvent Choice: The boiling point of the solvent may be too high, or the compound's solubility may change too drastically with temperature.

-

Solution: Experiment with different solvent systems. A mixture of solvents can sometimes be more effective than a single solvent.

-

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide?

A1: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Given the polar nature of your compound due to the hydroxyl and carbohydrazide groups, polar protic solvents are a good starting point. Consider the following, and always test on a small scale first:

| Solvent | Rationale |

| Ethanol or Methanol | Often good for moderately polar compounds. |

| Water | The compound is predicted to be water-soluble, but this may be a good anti-solvent when used with a more soluble organic solvent like ethanol or acetone. |

| Dimethylformamide (DMF) / Water | DMF is a highly polar aprotic solvent that can dissolve many complex organic molecules. Water can then be added as an anti-solvent to induce crystallization. A similar approach has been used for a related pyrazole-3-carboxamide.[4] |

| Glacial Acetic Acid | Has been used for the recrystallization of a similar pyrazole-3-carbohydrazide derivative.[4] |

Q2: How can I monitor the purity of my compound during purification?

A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of your purification.[5]

-

Stationary Phase: Use standard silica gel 60 F254 plates.

-

Mobile Phase: A good starting point is a mixture of ethyl acetate and hexanes. You may need to add a small amount of a more polar solvent like methanol to get the spot to move off the baseline.

-

Visualization: The pyrazole ring and phenyl group should allow for visualization under a UV lamp.

Q3: Can I use acid-base extraction to purify my compound?

A3: Yes, this is a potentially useful technique. The carbohydrazide moiety is weakly basic and can be protonated with a dilute acid (e.g., 1M HCl). The 4-hydroxy group is weakly acidic and can be deprotonated with a mild base (e.g., saturated sodium bicarbonate solution). This allows for selective extraction into aqueous layers to separate from non-acidic/non-basic impurities. However, be mindful of the compound's stability at different pH values.

Q4: My compound seems to be sticking to the silica gel column and won't elute. What should I do?

A4: This is likely due to the high polarity of your compound.

-

Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. You may need to use a mobile phase containing methanol or even a small percentage of acetic acid to elute the compound.

-

Switch to Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is often more effective. Use a C18 column with a mobile phase of water and acetonitrile or methanol.[1][2]

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture

-

Dissolve the crude 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Once fully dissolved, slowly add hot water dropwise until the solution becomes slightly cloudy.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cover the flask and allow it to cool slowly to room temperature.

-

Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

-

Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography (Normal Phase)

-

Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 9:1 hexanes:ethyl acetate).

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (e.g., methanol or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. Load the dry powder onto the top of the column.

-